C15:0 Exhibits Superior Anti-Inflammatory and Antifibrotic Activity Compared to C13:0, C14:0, C16:0, and C17:0 at Equivalent Concentrations
In a comparative study using primary human cell systems (SAg, BT, HDF3CGF) modeling inflammation and fibrosis, C15:0 demonstrated significant anti-inflammatory and antifibrotic activities at 20 µM, as measured by reductions in MCP-1 and secreted IgG. In contrast, C13:0, C14:0, and C16:0 exhibited no such activities at the same concentration. C17:0 showed some activity, but it was less effective than C15:0 [1].
| Evidence Dimension | Anti-inflammatory/antifibrotic activity (biomarker reduction) |
|---|---|
| Target Compound Data | Significant reduction in MCP-1 and secreted IgG at 20 µM |
| Comparator Or Baseline | C13:0 (20 µM): No activity; C14:0 (20 µM): No activity; C16:0 (20 µM): No activity; C17:0 (20 µM): Less activity than C15:0 |
| Quantified Difference | C15:0 active; C13:0, C14:0, C16:0 inactive; C17:0 partially active (quantitative fold-change not reported, but qualitative superiority established) |
| Conditions | Primary human venular endothelial cells + PBMC (SAg), PBMC + B cells (BT), dermal fibroblasts (HDF3CGF); 24-72h incubation; 20 µM |
Why This Matters
Procurement of C15:0 is essential for experiments targeting these specific anti-inflammatory pathways, as even closely related saturated fatty acids fail to recapitulate the activity, ensuring model validity.
- [1] Venn-Watson S, Lumpkin R, Dennis EA. Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? Sci Rep. 2020;10:8161. doi:10.1038/s41598-020-64960-y View Source
